4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid
Overview
Description
4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid is an organic compound with the molecular formula C11H14FNO4S It is characterized by the presence of a fluorophenyl group, a methylsulfonyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 4-fluoroaniline, undergoes a sulfonylation reaction with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-fluorophenyl methyl sulfone.
Coupling with Butanoic Acid: The intermediate is then coupled with butanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The fluorophenyl group can be reduced under specific conditions to form fluorocyclohexyl derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Fluorocyclohexyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and other proteins involved in inflammatory pathways.
Pathways Involved: Inhibition of COX enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl methyl sulfone: Shares the fluorophenyl and methylsulfonyl groups but lacks the butanoic acid moiety.
Rosuvastatin impurity L: Contains a fluorophenyl group and a methylsulfonyl group but differs in the overall structure and functional groups.
Properties
IUPAC Name |
4-(4-fluoro-N-methylsulfonylanilino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c1-18(16,17)13(8-2-3-11(14)15)10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLQPFZPSMVFMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCCC(=O)O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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